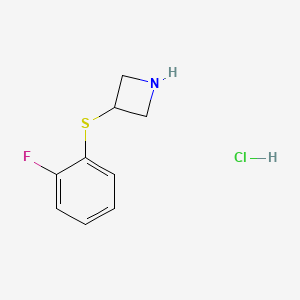

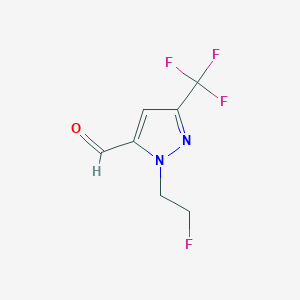

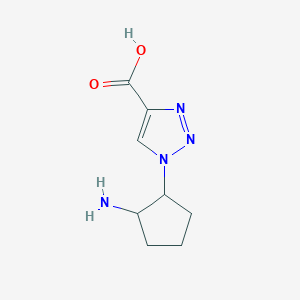

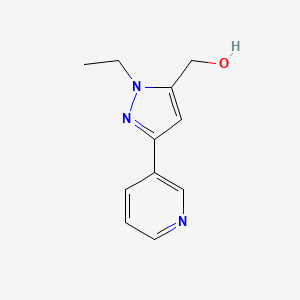

![molecular formula C10H15N3 B1480831 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098142-16-4](/img/structure/B1480831.png)

6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Agents

Pyrazole derivatives have been extensively studied for their anticancer properties. The unique structure of “6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” may interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has shown that pyrazoles can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival .

Agriculture: Pesticide Development

In agriculture, pyrazole compounds are utilized in the development of pesticides. Their ability to disrupt the life cycle of pests without causing significant harm to crops makes them valuable. The tert-butyl group in the compound could enhance its lipophilicity, potentially improving its efficacy as a pesticide .

Biochemistry: Enzyme Inhibition

Pyrazole derivatives are known to inhibit enzymes like phosphodiesterases (PDEs), which play a role in cellular signaling. “6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” could be explored as a PDE inhibitor, offering therapeutic applications in diseases where signaling pathways are dysregulated .

Organic Synthesis: Catalyst Development

The imidazo[1,2-b]pyrazole framework can serve as a ligand in catalysis. It could be involved in the development of new catalysts for organic synthesis reactions, such as cross-coupling reactions, which are fundamental in constructing complex organic molecules .

Safety and Hazards

The safety data sheet for a similar compound, “1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

Propiedades

IUPAC Name |

6-tert-butyl-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-10(2,3)8-7-9-12(4)5-6-13(9)11-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAUUTWOFRTPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN2C=CN(C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

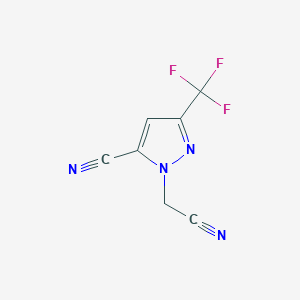

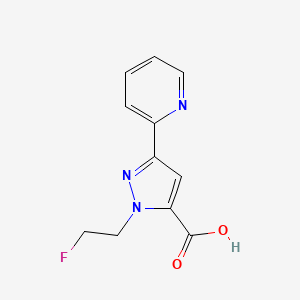

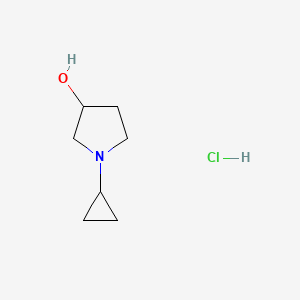

![1,1-Difluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B1480758.png)